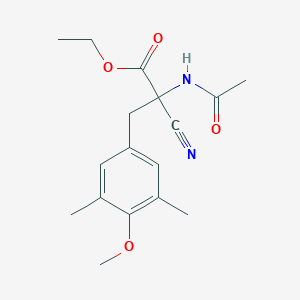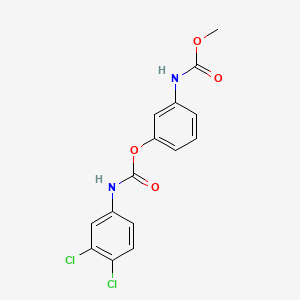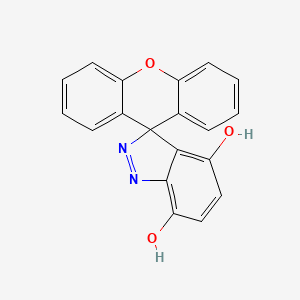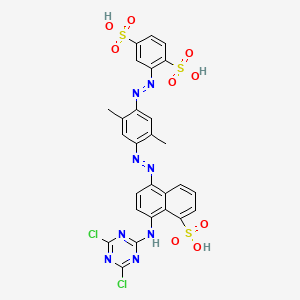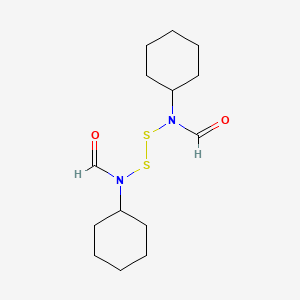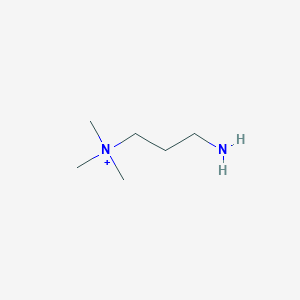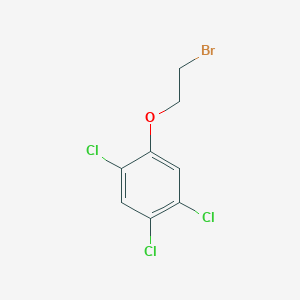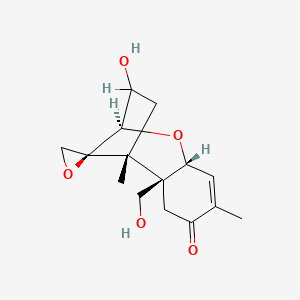
Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- is a complex organic compound belonging to the trichothecene family. These compounds are known for their potent biological activities, including antifungal and cytotoxic properties. Trichothecenes are produced by various species of fungi, particularly those in the Fusarium genus. This specific compound is characterized by its unique structure, which includes an epoxy group and multiple hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the trichothecene skeleton, followed by the introduction of the epoxy and hydroxyl groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the yield of the desired trichothecene. The compound is then extracted and purified using techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the epoxy group or reduce the carbonyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of trichothecenes and their derivatives.
Biology: Investigated for its antifungal properties and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of antifungal agents and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- involves its interaction with cellular components. The compound can inhibit protein synthesis by binding to ribosomes, leading to cell death. It also affects various signaling pathways and can induce oxidative stress, contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
Deoxynivalenol: Another trichothecene with similar biological activities but different structural features.
T-2 Toxin: Known for its potent cytotoxic effects and structural similarities to Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy-.
HT-2 Toxin: A derivative of T-2 toxin with additional functional groups.
Uniqueness: Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
81452-35-9 |
|---|---|
Fórmula molecular |
C15H20O5 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
(1R,2R,7R,9R,12S)-10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one |
InChI |
InChI=1S/C15H20O5/c1-8-3-11-14(6-16,5-9(8)17)13(2)4-10(18)12(20-11)15(13)7-19-15/h3,10-12,16,18H,4-7H2,1-2H3/t10?,11-,12-,13-,14-,15+/m1/s1 |
Clave InChI |
KMTSLOIAULARKN-CIJFKWAFSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@](CC1=O)([C@]3(CC([C@H]([C@@]34CO4)O2)O)C)CO |
SMILES canónico |
CC1=CC2C(CC1=O)(C3(CC(C(C34CO4)O2)O)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


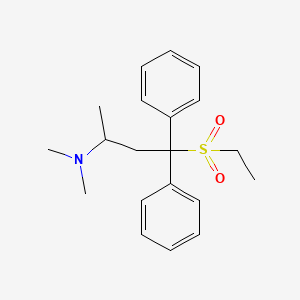
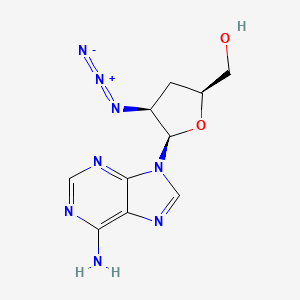
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
